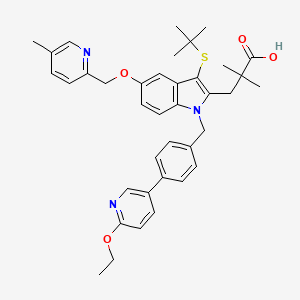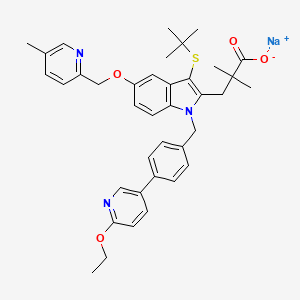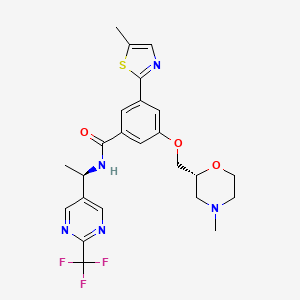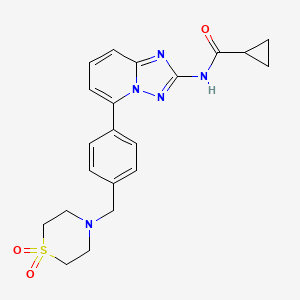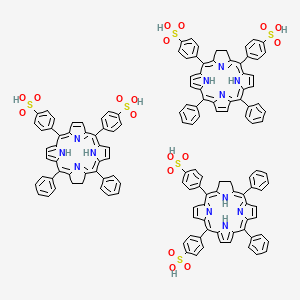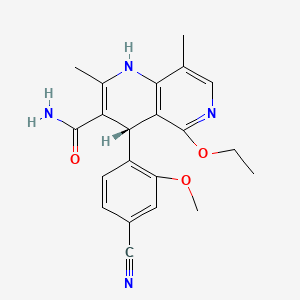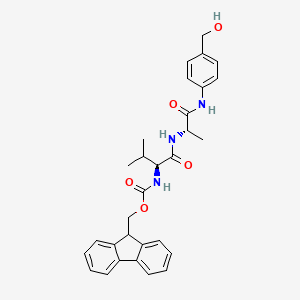
Fmoc-Val-Ala-PAB
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
作用机制
Fmoc-Val-Ala-PAB 的作用机制涉及它在靶细胞溶酶体中被组织蛋白酶 B 裂解。这种裂解释放细胞毒性药物,然后对靶细胞产生作用。Fmoc 基团在合成过程中保护氨基,并在碱性条件下去除以允许进一步偶联 .
类似化合物:
Fmoc-Val-Cit-PAB: 另一种用于 ADC 的可裂解连接体,被组织蛋白酶 B 裂解。
Fmoc-Val-Ala-PNP: 在类似的应用中使用的变体,结构略有改动。
独特性: this compound 由于其被组织蛋白酶 B 特异性裂解,从而确保在溶酶体中靶向释放药物而独一无二。它在人血浆中的稳定性和高效裂解使其成为 ADC 合成的首选 .
生化分析
Biochemical Properties
Fmoc-Val-Ala-PAB interacts with various enzymes and proteins. Specifically, it is designed to be cleaved by the enzyme Cathepsin B . This enzyme is found in the lysosomes of cells, allowing for the targeted release of the drug within the cell .
Cellular Effects
The use of this compound in ADCs allows for targeted drug delivery, which can influence various cellular processes. Upon internalization of the ADC, the this compound linker is cleaved in the lysosome, releasing the attached cytotoxic drug . This can impact cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to cell death .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with Cathepsin B . Upon cleavage by this enzyme, the cytotoxic drug attached to the ADC is released . This allows for targeted drug delivery, minimizing damage to healthy cells .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. While specific long-term effects on cellular function are not mentioned in the search results, the compound is known for its stability and its ability to effectively release the drug upon cleavage .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not mentioned in the search results, it is known that the compound is used in the synthesis of ADCs, which have been tested in various animal models .
Metabolic Pathways
This compound is involved in the metabolic pathway of ADCs. Upon internalization into the cell, it is cleaved by the enzyme Cathepsin B in the lysosome . This triggers the release of the cytotoxic drug, allowing it to exert its effects .
Transport and Distribution
This compound is transported into cells as part of an ADC . Once inside the cell, it is directed to the lysosome, where it is cleaved by Cathepsin B .
Subcellular Localization
This compound is localized in the lysosome of the cell as part of an ADC . Here, it is cleaved by Cathepsin B, releasing the cytotoxic drug .
准备方法
合成路线和反应条件: Fmoc-Val-Ala-PAB 的合成通常涉及以下步骤:
Fmoc 保护: 使用氟甲基碳酰氯 (Fmoc-Cl) 在碳酸氢钠等碱的存在下保护缬氨酸的氨基。
肽偶联: 然后使用偶联试剂(如 N,N'-二环己基碳二亚胺 (DCC) 和 1-羟基苯并三唑 (HOBt))将受保护的缬氨酸与丙氨酸偶联。
PAB 偶联: 使用类似的偶联策略将所得的二肽与对氨基苯甲酸 (PAB) 偶联。
工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。诸如高效液相色谱 (HPLC) 之类的技术用于纯化 .
反应类型:
裂解: this compound 在溶酶体蛋白酶组织蛋白酶 B 的作用下发生酶解裂解,释放靶细胞内的细胞毒性药物。
脱保护: Fmoc 基团可以在碱性条件下(通常使用哌啶)去除,以暴露游离胺用于进一步偶联。
常用试剂和条件:
Fmoc 保护: Fmoc-Cl、碳酸氢钠。
肽偶联: DCC、HOBt。
裂解: 组织蛋白酶 B 酶。
主要产物:
Fmoc 脱保护: 游离胺。
裂解: 释放细胞毒性药物
科学研究应用
Fmoc-Val-Ala-PAB 广泛应用于抗体药物偶联物 (ADC) 领域。其应用包括:
化学: 用作复杂分子合成中的可裂解连接体。
生物学: 通过确保细胞毒性药物在癌细胞内释放,促进癌症治疗中的靶向药物递送。
医学: 在开发用于靶向癌症治疗的 ADC 中不可或缺。
工业: 适用于 ADC 的大规模生产,用于制药应用 .
相似化合物的比较
Fmoc-Val-Cit-PAB: Another cleavable linker used in ADCs, cleaved by cathepsin B.
Fmoc-Val-Ala-PNP: A variant used in similar applications with slight modifications in structure.
Uniqueness: Fmoc-Val-Ala-PAB is unique due to its specific cleavage by cathepsin B, ensuring targeted drug release within lysosomes. Its stability in human plasma and efficient cleavage make it a preferred choice in ADC synthesis .
属性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O5/c1-18(2)27(29(36)31-19(3)28(35)32-21-14-12-20(16-34)13-15-21)33-30(37)38-17-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,18-19,26-27,34H,16-17H2,1-3H3,(H,31,36)(H,32,35)(H,33,37)/t19-,27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEQFKSWCKVBTP-PPHZAIPVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
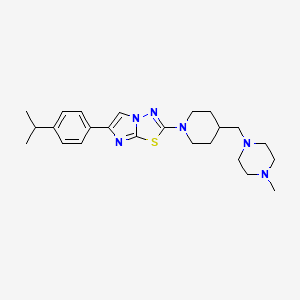


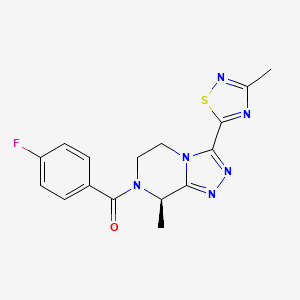
![3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B607444.png)
![2-Amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B607446.png)
